

# Pegapamodutide: A Technical Guide for Metabolic Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Pegapamodutide |           |
| Cat. No.:            | B10832559      | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Pegapamodutide (also known as OPK-88003 and formerly LY2944876) is an investigational therapeutic agent that has been studied for its potential in treating metabolic diseases, particularly type 2 diabetes and obesity. As a long-acting oxyntomodulin analog, pegapamodutide functions as a dual agonist for the glucagon-like peptide-1 (GLP-1) receptor and the glucagon receptor (GCGR).[1][2][3] This dual agonism is designed to leverage the synergistic effects of both pathways to achieve superior glycemic control and weight loss compared to single-agonist therapies. This technical guide provides a comprehensive overview of pegapamodutide, focusing on its mechanism of action, clinical trial data, and relevant experimental protocols to support further research and development in the field of metabolic diseases. Although the global research and development status of pegapamodutide has been reported as discontinued, the insights gained from its study remain valuable for the broader understanding of dual-agonist therapies for metabolic disorders.[1]

# Core Mechanism of Action: Dual Agonism of GLP-1 and Glucagon Receptors

**Pegapamodutide** exerts its therapeutic effects by simultaneously activating the GLP-1 and glucagon receptors, which are G-protein coupled receptors predominantly expressed in pancreatic islets, the gastrointestinal tract, and the central nervous system.



## Glucagon-Like Peptide-1 (GLP-1) Receptor Activation

Activation of the GLP-1 receptor is a well-established strategy for the treatment of type 2 diabetes. The downstream signaling cascade of GLP-1 receptor activation leads to several beneficial metabolic effects:

- Glucose-Dependent Insulin Secretion: In the presence of elevated blood glucose, GLP-1 receptor activation in pancreatic β-cells stimulates the production and release of insulin.
- Suppression of Glucagon Secretion: It inhibits the release of glucagon from pancreatic αcells, which in turn reduces hepatic glucose production.
- Delayed Gastric Emptying: By slowing the rate at which food leaves the stomach, it helps to control postprandial glucose excursions.
- Increased Satiety: GLP-1 receptor agonists act on the central nervous system to promote feelings of fullness, leading to reduced food intake and subsequent weight loss.

## **Glucagon Receptor Activation**

While glucagon is traditionally known for its role in raising blood glucose levels, its co-activation with GLP-1 has been shown to have synergistic effects on weight loss and energy expenditure. The proposed mechanisms include:

- Increased Energy Expenditure: Glucagon receptor activation in the liver can increase thermogenesis and energy expenditure.
- Enhanced Satiety: Similar to GLP-1, glucagon can also act on the central nervous system to reduce appetite.
- Improved Lipid Metabolism: Glucagon has been shown to have beneficial effects on lipid profiles.

The dual agonism of **pegapamodutide** is intended to combine the potent glucose-lowering effects of GLP-1 with the weight-loss and energy expenditure benefits of glucagon, while mitigating the hyperglycemic effect of glucagon through the dominant insulinotropic action of GLP-1.



# **Signaling Pathway of Pegapamodutide**

The following diagram illustrates the proposed signaling pathways activated by **pegapamodutide** upon binding to the GLP-1 and glucagon receptors.





Click to download full resolution via product page



Caption: **Pegapamodutide** activates both GLP-1 and glucagon receptors, leading to downstream signaling cascades that regulate metabolic processes.

#### **Clinical Trial Data**

A key Phase 2b clinical trial (NCT03406377) evaluated the efficacy and safety of a dose-escalation regimen of **pegapamodutide** (OPK-88003) in adults with type 2 diabetes who had inadequate glycemic control with metformin and/or diet and exercise.[2][4] The study was a double-blind, placebo-controlled trial conducted over 30 weeks.[4]

## **Quantitative Efficacy Data**

The following tables summarize the key efficacy outcomes from the Phase 2b trial. Data is presented for both the modified Intent-to-Treat (mITT) population and the per-protocol population.

Table 1: Change in HbA1c from Baseline at 30 Weeks

| Population   | Pegapamodutide (OPK-<br>88003) | Placebo   |  |
|--------------|--------------------------------|-----------|--|
| mITT         | -1.30%[5]                      | -0.09%[5] |  |
| Per-Protocol | -1.47%[4]                      | -0.25%[4] |  |

Table 2: Change in Body Weight from Baseline at 30 Weeks

| Population   | Pegapamodutide (OPK-<br>88003) | Placebo    |  |
|--------------|--------------------------------|------------|--|
| mITT         | -4.4 kg[5]                     | -1.8 kg[5] |  |
| Per-Protocol | -5.5 kg[4]                     | -1.9 kg[4] |  |

Table 3: Additional Efficacy Parameters (mITT Population at 30 Weeks)



| Parameter                              | Pegapamodutide<br>(OPK-88003) | Placebo        | p-value   |
|----------------------------------------|-------------------------------|----------------|-----------|
| Patients Achieving<br>HbA1c ≤ 6.5%     | 50%[5]                        | 13.8%[5]       | 0.0008[5] |
| Patients with ≥ 5%<br>Body Weight Loss | ~38%[5]                       | 13%[5]         | 0.008[5]  |
| Change in Blood<br>Triglycerides       | -31.2 mg/dL[5]                | -11.6 mg/dL[5] | 0.005[5]  |

# **Experimental Protocols**

While a complete, unabridged protocol for the **pegapamodutide** Phase 2b trial is not publicly available, the following methodology is based on the trial's registration (NCT03406377) and published results.[1][2][4]

## Phase 2b Clinical Trial (NCT03406377) Methodology

Objective: To evaluate the effect of a dose-escalation regimen of once-weekly subcutaneous injections of **pegapamodutide** (OPK-88003) compared to placebo on the absolute change in HbA1c from baseline after 30 weeks in subjects with type 2 diabetes.[1]

Study Design: A Phase 2, double-blind, randomized, placebo-controlled, parallel-group trial.[1]

Participant Population: Adult men and women (aged 18-80 years) with a diagnosis of type 2 diabetes, inadequately controlled with diet and exercise alone or on a stable dose of metformin (≥ 1000 mg/day). Key inclusion criteria included a BMI between 27 and 45 kg/m ² and an HbA1c between 7.0% and 10.5% at screening.[1]

#### Treatment Regimen:

- Screening/Baseline Period: Up to 2 weeks prior to the first dose.[1]
- Treatment Period (30 weeks total):



- Dose Escalation (8 weeks): Subjects randomized to the **pegapamodutide** arm received a starting dose of 20 mg once-weekly for 4 weeks, followed by 40 mg once-weekly for 4 weeks.[2]
- Target Dose (22 weeks): Following the escalation period, subjects received the target dose of 70 mg once-weekly for the remaining 22 weeks.[2]
- Follow-up Period: 4 weeks after the last dose.[1]

Randomization: Subjects were randomized in a 1.75:1 ratio to receive either **pegapamodutide** or a volume-matched placebo.[2]

Primary Endpoint: Absolute change in HbA1c from baseline to 30 weeks.[1]

Secondary Endpoints:

- Change in body weight from baseline to 30 weeks.[1]
- Percentage of subjects achieving a body weight loss of 5% or greater.[1]
- Change from baseline in fasting plasma glucose (FPG).[1]

Safety Assessments: Monitoring of adverse events, clinical laboratory parameters, vital signs, and electrocardiograms throughout the study.

### **Experimental Workflow Diagram**

The following diagram outlines the workflow for the Phase 2b clinical trial of **pegapamodutide**.





Click to download full resolution via product page



Caption: Workflow of the Phase 2b clinical trial for **pegapamodutide**, from screening to follow-up.

#### Conclusion

**Pegapamodutide** represents a significant effort in the development of dual-agonist therapies for metabolic diseases. The available clinical data demonstrates its potential for clinically meaningful reductions in both HbA1c and body weight. While its development has been discontinued, the research conducted with **pegapamodutide** provides a valuable foundation for the ongoing exploration of multi-agonist molecules in the management of type 2 diabetes, obesity, and related metabolic disorders. The experimental methodologies and an understanding of its dual-agonist signaling pathway can inform the design of future studies and the development of next-generation therapeutics in this promising class of drugs.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. OPKO Announces Positive Topline Results In Phase 2 Diabetes And Obesity Trial :: OPKO Health, Inc. (OPK) [opko.com]
- 3. Pegapamodutide Transition Therapeutics AdisInsight [adisinsight.springer.com]
- 4. GLP-1 single, dual, and triple receptor agonists for treating type 2 diabetes and obesity: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WHO issues global guideline on the use of GLP-1 medicines in treating obesity [who.int]
- To cite this document: BenchChem. [Pegapamodutide: A Technical Guide for Metabolic Disease Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10832559#pegapamodutide-for-metabolic-disease-research]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com